
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylpyrrolidine moiety attached to a methoxy-methylpyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine typically involves the coupling of a pyrrolidine derivative with a substituted pyridine. One common method includes the use of N-protected (S)-proline and (2S,4R)-4-hydroxyproline derivatives, which are coupled with (Z)-4-aminopent-3-en-2-one to form β-ketoenamides. These intermediates undergo intramolecular cyclization to yield the desired pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and other catalytic processes can be employed to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to form pyrrolidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include pyrrolidine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .
Aplicaciones Científicas De Investigación
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Benzylpyrrolidin-2-yl)-2-methoxypyridine
- 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine
Uniqueness
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
5-(1-benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C18H22N2O/c1-14-11-16(12-19-18(14)21-2)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |
Clave InChI |
VKFCCANMAIBERQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1OC)C2CCCN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



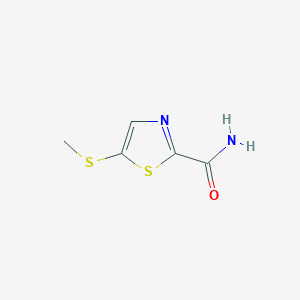
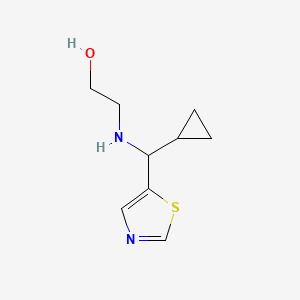
![5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15057396.png)

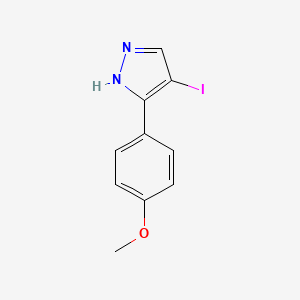
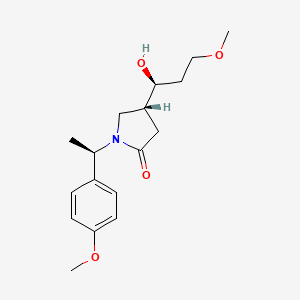
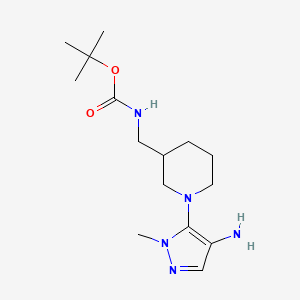
![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)
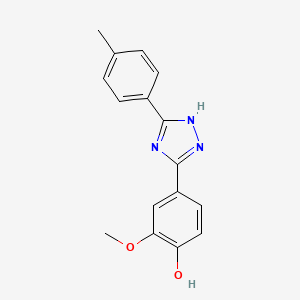
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
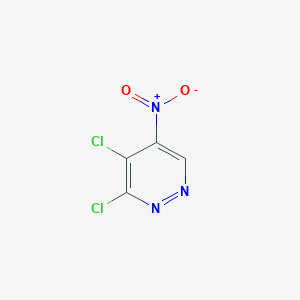
![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide](/img/structure/B15057458.png)
